Drinabant
Overview
Description
Mechanism of Action
Target of Action
Drinabant, also known as AVE-1625, is a drug that acts as a selective antagonist for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is primarily located in the central nervous system and is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .
Mode of Action
As a CB1 receptor antagonist, this compound works by binding to the CB1 receptors, thereby blocking the action of endogenous cannabinoids or other exogenous cannabinoid drugs . This blockade prevents the activation of the CB1 receptor, inhibiting the effects produced by cannabinoids .
Biochemical Pathways
It is known that the cb1 receptor plays a crucial role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes including sleep, mood, appetite, memory, reproduction, and fertility . By blocking the CB1 receptor, this compound can potentially influence these processes.
Pharmacokinetics
It is known that the drug was administered orally in clinical trials .
Result of Action
The primary result of this compound’s action as a CB1 receptor antagonist is the reduction of the effects produced by cannabinoids. This has led to its investigation for use in conditions such as obesity, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and nicotine dependence . Its development was discontinued due to the observation of severe psychiatric side effects, including anxiety, depression, and thoughts of suicide in patients treated with the drug .
Biochemical Analysis
Biochemical Properties
Drinabant is a selective and potent antagonist of cannabinoid 1 (CB1) receptors . This means it binds to these receptors and blocks their activity. The CB1 receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the CB1 receptors. As an antagonist, it binds to these receptors and inhibits their activity . This can lead to changes in gene expression and other downstream effects.
Metabolic Pathways
As a CB1 receptor antagonist, it is likely to interact with enzymes and cofactors involved in the endocannabinoid system .
Subcellular Localization
As a CB1 receptor antagonist, it is likely to be localized to the cell membrane where these receptors are typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
Drinabant is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 1-(bis(4-chlorophenyl)methyl)-3-azetidinylamine, which is then reacted with 3,5-difluorobenzenesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Drinabant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Drinabant has been investigated for various scientific research applications:
Chemistry: As a CB1 receptor antagonist, this compound is used in studies exploring the endocannabinoid system and its role in various physiological processes.
Biology: It is utilized in research on neurological disorders, given its potential effects on brain function and behavior.
Industry: Although not widely used industrially, its synthesis and study contribute to the development of new pharmacological agents targeting the endocannabinoid system.
Comparison with Similar Compounds
Drinabant is similar to other CB1 receptor antagonists such as rimonabant. it is distinguished by its specific chemical structure and binding affinity.
Similar Compounds
Rimonabant: Another CB1 receptor antagonist that was withdrawn from the market due to severe psychiatric side effects.
Taranabant: A CB1 receptor antagonist with similar applications but also discontinued due to adverse effects.
Surinabant: Another compound in the same class, investigated for similar therapeutic uses.
This compound’s uniqueness lies in its specific binding properties and the particular side effect profile observed during its clinical trials .
Properties
IUPAC Name |
N-[1-[bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F2N2O2S/c1-32(30,31)29(21-11-19(26)10-20(27)12-21)22-13-28(14-22)23(15-2-6-17(24)7-3-15)16-4-8-18(25)9-5-16/h2-12,22-23H,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBRKLVEALROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189455 | |
Record name | Drinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVE-1625 is a selective and potent antagonist of cannabinoid 1 (CB1) receptors having the same mechanism of action as rimonabant. | |
Record name | AVE-1625 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05750 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
358970-97-5 | |
Record name | Drinabant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=358970-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Drinabant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358970975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drinabant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DRINABANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61S98RLL5I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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